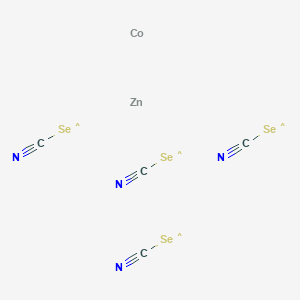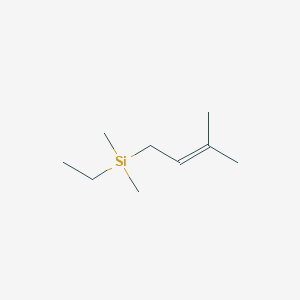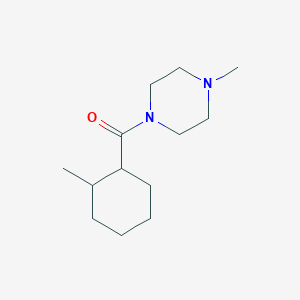
N-(Diphenylmethylidene)-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydrylideneaminodiphenylphosphine oxide is a compound belonging to the class of aminophosphine oxides. These compounds are characterized by the presence of a phosphorus atom bonded to an amino group and an oxygen atom. The unique structure of benzhydrylideneaminodiphenylphosphine oxide makes it an interesting subject for research in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydrylideneaminodiphenylphosphine oxide typically involves the reaction of benzhydrylideneamine with diphenylphosphine oxide. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be catalyzed by various agents, including acids and bases, depending on the specific requirements of the synthesis.
Industrial Production Methods: In an industrial setting, the production of benzhydrylideneaminodiphenylphosphine oxide may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Benzhydrylideneaminodiphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction may produce phosphines with lower oxidation states.
Scientific Research Applications
Benzhydrylideneaminodiphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzhydrylideneaminodiphenylphosphine oxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems.
Comparison with Similar Compounds
Aminophosphine Oxides: These compounds share a similar structure with benzhydrylideneaminodiphenylphosphine oxide, with variations in the substituents attached to the phosphorus atom.
Phosphine Oxides: These compounds contain a phosphorus-oxygen bond but may lack the amino group present in aminophosphine oxides.
Uniqueness: Benzhydrylideneaminodiphenylphosphine oxide is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
63429-76-5 |
|---|---|
Molecular Formula |
C25H20NOP |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-diphenylphosphoryl-1,1-diphenylmethanimine |
InChI |
InChI=1S/C25H20NOP/c27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
InChI Key |
JUUKAQAIJJMPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


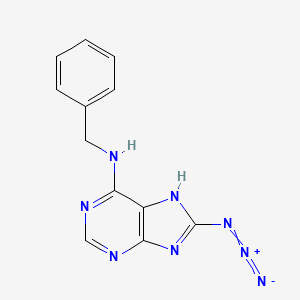
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)

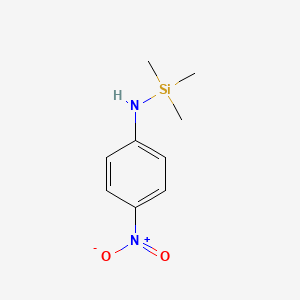

![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)


silane](/img/structure/B14494236.png)


